molecular formula C12H23Br2NO B13992117 2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide CAS No. 6309-27-9

2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide

Cat. No.: B13992117
CAS No.: 6309-27-9
M. Wt: 357.12 g/mol
InChI Key: PHGRZGURALPKRS-UHFFFAOYSA-N
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Description

2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bonds in the cyclohexanone ring can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclohexanones, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • 5-Bromo-2-(dimethylamino)pyrimidine

Uniqueness

2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide is unique due to its specific structural features, such as the combination of a bromine atom, a dimethylamino group, and a cyclohexanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

6309-27-9

Molecular Formula

C12H23Br2NO

Molecular Weight

357.12 g/mol

IUPAC Name

2-bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide

InChI

InChI=1S/C12H22BrNO.BrH/c1-11(2)7-12(3,8-14(4)5)6-9(15)10(11)13;/h10H,6-8H2,1-5H3;1H

InChI Key

PHGRZGURALPKRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(=O)C1Br)(C)CN(C)C)C.Br

Origin of Product

United States

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